

ANNINE-6plus: A Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest

Compound Name: ANNINE-6plus

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Introduction

ANNINE-6plus is a highly sensitive, fast-response voltage-sensitive dye (VSD) that has become an invaluable tool for monitoring neuronal activity.[1] Its unique photophysical properties, particularly its electrochromic nature, allow for the direct optical detection of membrane potential changes with high temporal and spatial resolution.[2][3][4] This technical guide provides an in-depth overview of the core spectral properties and characteristics of **ANNINE-6plus**, offering a valuable resource for researchers employing this dye in their studies. The spectral characteristics of **ANNINE-6plus** are considered identical to those of its predecessor, ANNINE-6.[5][6]

Core Photophysical and Spectral Properties

ANNINE-6plus is a hemicyanine dye characterized by a double positively charged chromophore, which contributes to its enhanced water solubility of approximately 1 mM compared to the zwitterionic ANNINE-6.[7][8][9] Despite its aqueous solubility, it maintains a strong affinity for lipid membranes.[5][8] The dye's voltage-sensing mechanism is based on a molecular Stark effect, where the electric field across the membrane directly influences the electronic structure of the chromophore, leading to a shift in its absorption and emission spectra.[6][8]

Quantitative Spectral Data

The key spectral and photophysical parameters of **ANNINE-6plus** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
One-Photon Absorption Maximum (λ_{abs})	~420 nm[5]	In a neuronal membrane. The excitation spectrum serves as a proxy for the absorption spectrum.[5]
One-Photon Emission Maximum (λ_{em})	~565 nm[5]	When excited at the peak of the excitation spectrum (420 nm).[1]
Stokes Shift	~145 nm[5]	The significant separation between excitation and emission peaks.[5]
Two-Photon Excitation Wavelength	~972 nm (for v_{00} transition)[1]; Typically ~1020 nm for voltage imaging[1][6]	Excitation at the red spectral edge is used to maximize voltage sensitivity.[2][3]
Fluorescence Lifetime (τ)	6.2 ± 0.1 ns[1][3][5][6]	This fast lifetime allows for very high temporal resolution. [1][3][6]
Voltage Sensitivity (One-Photon)	~30% $\Delta F/F$ per 100 mV[5][10]	With excitation at approximately 488 nm.[5][10]
Voltage Sensitivity (Two-Photon)	>50% $\Delta F/F$ per 100 mV[5][10]	With excitation at approximately 1060 nm.[10]
Response Time	Nanosecond range[5]	Limited by the fluorescence lifetime.[3][5] The theoretical limit is on the order of the absorption process ($<10^{-15}$ s). [5][6]
Solubility (Water)	~1 mM[5][8][9]	

Experimental Methodologies

While detailed, step-by-step experimental protocols for the initial characterization of **ANNINE-6plus** are not extensively published, the general procedures can be inferred from the available literature.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra of **ANNINE-6plus** when bound to a neuronal membrane can be determined using standard spectrofluorometers.

- **Sample Preparation:** Neurons or model membranes are stained with **ANNINE-6plus**. For extracellular labeling, a concentration of around 14 μM in the extracellular solution for 5 minutes can be used.[\[11\]](#)
- **Absorption Spectrum:** The excitation spectrum is often used as a proxy for the absorption spectrum.[\[5\]](#) To measure this, the emission wavelength is fixed at the peak of the emission spectrum (e.g., 565 nm), and the excitation wavelength is scanned.[\[1\]](#)
- **Emission Spectrum:** To measure the emission spectrum, the excitation wavelength is fixed at the peak of the absorption spectrum (e.g., 420 nm), and the emission is scanned.[\[1\]](#)

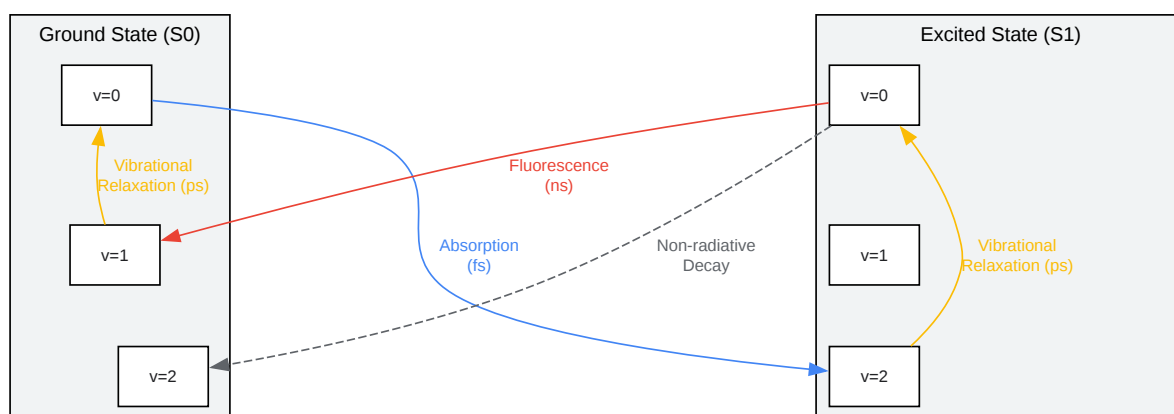
Voltage Sensitivity Measurement

The voltage sensitivity ($\Delta F/F$ per 100 mV) is a critical parameter for any VSD. This is typically measured by simultaneously recording the fluorescence intensity and the membrane potential of a cell using patch-clamp electrophysiology.

- **Cell Culture and Labeling:** Cells such as HEK293 or cultured neurons are used.[\[3\]](#)[\[11\]](#) The cells are labeled with **ANNINE-6plus**.
- **Simultaneous Optical and Electrical Recording:** A whole-cell patch-clamp technique is used to control and measure the membrane potential. The fluorescence intensity of the dye is simultaneously recorded using a microscope coupled to a photodetector.
- **Data Analysis:** The change in fluorescence intensity (ΔF) is measured at different membrane potentials, and the fractional change in fluorescence ($\Delta F/F$) is calculated and correlated with the change in membrane potential.

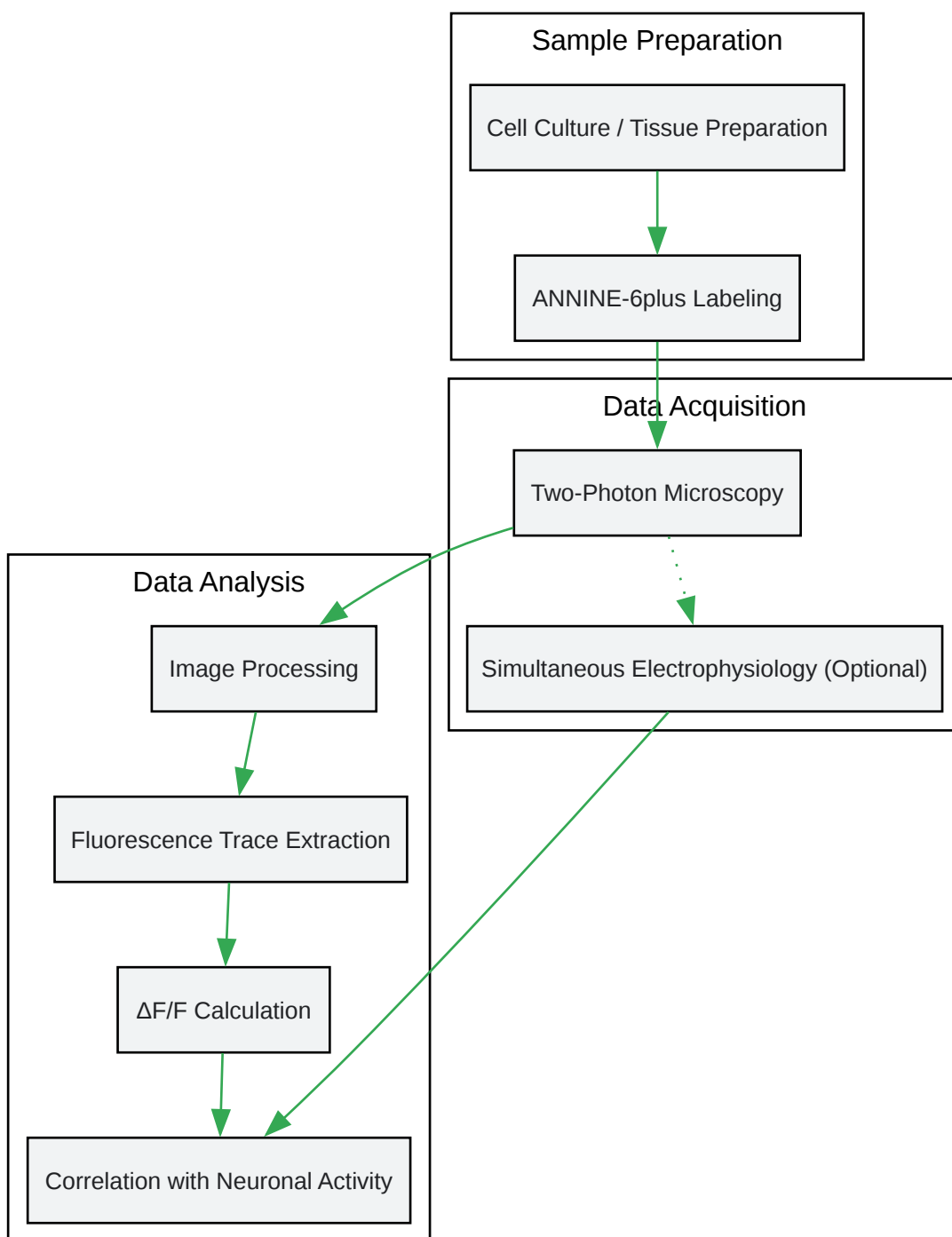
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for voltage imaging experiments.



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Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.



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Caption: A typical experimental workflow for voltage imaging using **ANNINE-6plus**.

Conclusion

ANNINE-6plus stands out as a powerful tool for optical voltage sensing due to its high sensitivity, rapid response time, and favorable spectral properties for two-photon microscopy.[1][2][3] Its ability to provide linear and reliable voltage recordings makes it suitable for a wide range of applications in neuroscience and drug discovery, from studying subcellular dendritic integration to monitoring network activity in vivo.[1][12] The information and data presented in this guide offer a comprehensive technical foundation for researchers utilizing **ANNINE-6plus** in their experimental designs.

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